1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Binaphthalene, 2,2’-bis[(1-bromo-2-naphthalenyl)methoxy]- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core with two bromo-naphthalenyl methoxy groups attached, making it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Binaphthalene, 2,2’-bis[(1-bromo-2-naphthalenyl)methoxy]- typically involves multiple steps, starting with the preparation of the binaphthalene core This can be achieved through the coupling of naphthalene derivatives under specific conditionsCommon reagents used in these steps include bromine for halogenation and methanol for etherification .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Binaphthalene, 2,2’-bis[(1-bromo-2-naphthalenyl)methoxy]- can undergo various chemical reactions, including:
Substitution Reactions: The bromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The presence of bromo groups makes it suitable for cross-coupling reactions with aryl Grignard reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Nickel or palladium catalysts are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while cross-coupling reactions can produce various aryl-aryl coupled products.
Wissenschaftliche Forschungsanwendungen
1,1’-Binaphthalene, 2,2’-bis[(1-bromo-2-naphthalenyl)methoxy]- has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Materials Science:
Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1,1’-Binaphthalene, 2,2’-bis[(1-bromo-2-naphthalenyl)methoxy]- largely depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and lowering activation energies . The molecular targets and pathways involved are specific to the type of reaction and the metal used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bis(methoxymethoxy)-1,1’-binaphthalene: Similar in structure but with methoxy groups instead of bromo groups.
1,1’-Bi-2-naphthol: Another binaphthalene derivative with hydroxyl groups, commonly used in asymmetric synthesis.
2-Bromo-1,1-binaphthyl: A simpler derivative with only one bromo group.
Uniqueness
1,1’-Binaphthalene, 2,2’-bis[(1-bromo-2-naphthalenyl)methoxy]- is unique due to the presence of both bromo and methoxy groups, which provide versatility in chemical reactions and potential applications. Its ability to undergo various substitution and cross-coupling reactions makes it a valuable compound in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
93274-47-6 |
---|---|
Molekularformel |
C42H28Br2O2 |
Molekulargewicht |
724.5 g/mol |
IUPAC-Name |
1-bromo-2-[[1-[2-[(1-bromonaphthalen-2-yl)methoxy]naphthalen-1-yl]naphthalen-2-yl]oxymethyl]naphthalene |
InChI |
InChI=1S/C42H28Br2O2/c43-41-31(19-17-29-11-3-7-15-35(29)41)25-45-37-23-21-27-9-1-5-13-33(27)39(37)40-34-14-6-2-10-28(34)22-24-38(40)46-26-32-20-18-30-12-4-8-16-36(30)42(32)44/h1-24H,25-26H2 |
InChI-Schlüssel |
KVMPHXHGMAVSJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OCC5=C(C6=CC=CC=C6C=C5)Br)OCC7=C(C8=CC=CC=C8C=C7)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.